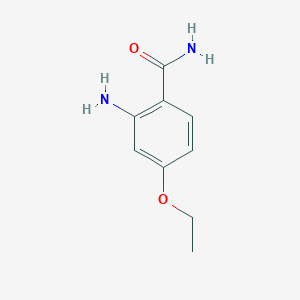

2-Amino-4-ethoxybenzamide

Descripción

Propiedades

Fórmula molecular |

C9H12N2O2 |

|---|---|

Peso molecular |

180.20 g/mol |

Nombre IUPAC |

2-amino-4-ethoxybenzamide |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H2,11,12) |

Clave InChI |

WSJAAPOYULHKOD-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC(=C(C=C1)C(=O)N)N |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Ethoxybenzamide and Its Analogues

Retrosynthetic Analysis and Key Bond Formations in 2-Amino-4-ethoxybenzamide Synthesis

A retrosynthetic approach to this compound reveals several key bond disconnections that form the basis of its synthesis. The primary disconnections involve the amide bond, the ether linkage, and the functionalization of the aromatic ring. These lead to three principal strategies: amidation, etherification, and directed ortho-metalation.

Amidation Strategies

The formation of the amide bond is a critical step in the synthesis of this compound. This can be achieved through several methods:

Direct Amidation: This involves the reaction of a carboxylic acid with an amine. numberanalytics.com The use of coupling agents like carbodiimides (DCC, EDC), phosphonium (B103445) salts (PyBOP), or uronium salts (HATU) facilitates this reaction. numberanalytics.com Boric acid has also been shown to catalyze the dehydrative amidation of aromatic carboxylic acids and amines under mild conditions. asianpubs.orgresearchgate.net Recent research has demonstrated the use of diboron (B99234) compounds as catalysts for this transformation, offering an alternative to traditional dehydrating agents. acs.org

Indirect Amidation: This approach involves converting the carboxylic acid to a more reactive species, such as an acyl chloride or anhydride, before reaction with an amine. numberanalytics.com The reaction of acyl chlorides with amines is a common and effective method, often carried out at low temperatures to control the exothermic reaction.

Catalytic Amidation: Transition metal catalysts, particularly palladium and copper, have been employed for the amidation of aryl halides with amides or amines. numberanalytics.com

A common precursor for amidation is 2-amino-4-ethoxybenzoic acid, which can be converted to this compound via reaction with ammonia (B1221849) or an amine source.

Etherification Approaches

The introduction of the ethoxy group is typically accomplished through etherification of a corresponding phenolic precursor. The Williamson ether synthesis is a classical and widely used method for this purpose.

This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic phenoxide, which then reacts with an ethylating agent like diethyl sulfate (B86663) or ethyl bromide. The choice of base and solvent can significantly impact the reaction's efficiency. For instance, using a polar aprotic solvent like N,N-dimethylformamide (DMF) with potassium carbonate has been shown to improve yields compared to using ethanol (B145695) with sodium hydroxide (B78521).

Phase transfer catalysis offers another efficient method for the etherification of aminophenols, particularly when the aniline (B41778) function is protected as an anilide. google.comwipo.int This technique utilizes a water-repellent, slightly polar solvent in the presence of an alkali hydroxide and a phase transfer catalyst. google.comwipo.int Ultrasound irradiation has also been explored as a green and efficient method to promote etherification reactions. ajgreenchem.com

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cascirp.orgscirp.org In the context of benzamide (B126) synthesis, the amide group can act as a directed metalation group (DMG), facilitating the introduction of substituents at the ortho position. uwindsor.caacs.org

The choice of the amide (primary, secondary, or tertiary) can influence the regioselectivity of the metalation. scirp.orgscirp.org For instance, the metalation of a secondary 3,5-dichlorobenzamide (B1294675) with sec-butyllithium/TMEDA occurs at the 2-position, while the corresponding tertiary amide is metalated at the 4-position under the same conditions. scirp.orgscirp.org The nature of the base and solvent also plays a crucial role. uwindsor.ca

This strategy allows for the introduction of various electrophiles ortho to the amide group, providing a versatile route to substituted benzamides. The development of new DMGs with mild deprotection conditions, such as N-cumyl benzamides, has further expanded the utility of this methodology. acs.orgresearchgate.net

Classical and Novel Synthetic Routes for this compound Production

The synthesis of this compound can be achieved through various routes, ranging from traditional multi-step conversions to more modern, optimized processes.

Multi-Step Conversions from Aromatic Precursors

A common and established route to this compound starts from 4-ethoxybenzoic acid. This multi-step process typically involves:

Nitration: The introduction of a nitro group at the 2-position of 4-ethoxybenzoic acid.

Reduction: The nitro group is then reduced to an amino group, often using a reducing agent like iron powder in the presence of an acid.

Amidation: The resulting 2-amino-4-ethoxybenzoic acid is converted to the final product.

An alternative starting material is 2-nitro-4-ethoxy-benzonitrile, which can be converted to this compound by heating with aqueous sodium sulfide. google.com This single step achieves both the reduction of the nitro group and the hydrolysis of the nitrile to an amide. google.com

Another approach begins with the etherification of a suitable aminophenol derivative, followed by other functional group manipulations. researchgate.net For example, starting from N-(4-hydroxyphenyl)acetamide (paracetamol), a Williamson etherification can be performed, followed by further transformations. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of related benzamides, studies have shown that increasing the reaction temperature can significantly decrease the reaction time and improve the yield. researchgate.net The amount of catalyst used can also have a substantial effect on the reaction outcome. researchgate.net

In etherification reactions, the choice of solvent has been demonstrated to be critical. Polar aprotic solvents like DMF have been shown to give higher yields in shorter reaction times compared to protic solvents like ethanol.

The table below summarizes some reported reaction conditions and yields for key steps in the synthesis of this compound and related compounds.

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Amidation | 2-aminobenzamide (B116534), 4-chlorobenzaldehyde, NADES, 60°C, 10 min | 97% | researchgate.net |

| Etherification | Salicylamide, diethyl sulfate, ethanolic NaOH | 43% | |

| Etherification | Salicylamide, ethylating agent, DMF, K2CO3, 70°C, 4h | 60% | |

| Etherification | 2-ethoxyethanol, KOH, 90°C, 2h | 68% | |

| Reduction/Hydrolysis | 2-nitro-4-ethoxy-benzonitrile, aq. Na2S, 85-90°C | - | google.com |

| O-ethylation | 4-amino-2-hydroxybenzoic acid methyl ester, diethyl sulfate, acetone, KOH/NaOH, 20-30°C | 90-92% |

This table is for illustrative purposes and may not be exhaustive.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is focused on developing more sustainable and environmentally benign processes. This involves the use of alternative energy sources, efficient catalytic systems, and designing synthetic routes that maximize the incorporation of starting materials into the final product.

Conventional heating methods in organic synthesis are often associated with long reaction times and high energy consumption. Microwave-assisted synthesis has emerged as a powerful alternative, frequently leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. mdpi.com While direct microwave-assisted synthesis for this compound is not extensively documented in dedicated studies, the principles have been successfully applied to structurally related compounds, demonstrating the potential of this technology. rsc.orgeurjchem.comajgreenchem.com

For instance, the synthesis of ethenzamide (2-ethoxybenzamide), a closely related analogue, has been significantly improved using microwave irradiation. mdpi.com In a solvent-free system using a phase transfer catalyst, microwave heating reduced the reaction time from 15 minutes (conventional heating) to just 90 seconds, with the yield increasing from 79% to 92%. mdpi.com Similar protocols, involving the one-pot, three-component reaction of aldehydes, malononitrile, and phenols or naphthols, have been developed for other 2-amino-chromene derivatives under solvent-free microwave conditions, highlighting the broad applicability of this green technique. ajgreenchem.com One-pot microwave-assisted syntheses have also proven effective for producing hydantoin (B18101) scaffolds from amino acids in water, further underscoring the move towards greener solvents and energy sources. beilstein-journals.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Ethenzamide (Analogue)

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Solvent-free, TBAB catalyst, 80°C | 15 min | 79% | mdpi.com |

| Microwave Irradiation | Solvent-free, TBAB catalyst | 90 s | 92% | mdpi.com |

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and efficient than stoichiometric reactions. In the synthesis of benzamides and related nitrogen-containing heterocycles, transition metal catalysts such as palladium and copper are frequently employed to enhance reaction efficiency.

Palladium on carbon (Pd/C) is a common catalyst for reduction reactions, such as the conversion of a nitro group to an amino group, which is a key step in a typical synthesis of this compound. Catalytic hydrogenation using Pd/C is often preferred over other reducing agents like iron powder due to milder reaction conditions and cleaner work-up.

Copper(I) iodide (CuI) is another versatile catalyst used in C-N bond formation and cyanation reactions. For example, in the synthesis of 2-amino-4,6-dimethoxybenzamide, a related analogue, CuI has been used as a catalyst in conjunction with K₄Fe(CN)₆ for the conversion of a bromo-intermediate to the corresponding benzonitrile. google.com Ligand-free Cu(I)-catalyzed reactions have also been developed for the stereoselective assembly of 2-iodo benzamides with terminal alkynes, demonstrating the power of copper catalysis in building complex molecular architectures efficiently. tandfonline.com

Table 2: Examples of Catalytic Systems in Benzamide Synthesis

| Catalyst | Reaction Type | Substrate Example | Purpose | Reference |

|---|---|---|---|---|

| Pd/C | Catalytic Hydrogenation | 2-Nitro-4-ethoxybenzoic acid | Reduction of nitro group to amino group | |

| CuI / K₄Fe(CN)₆ | Cyanation | 2-bromo-3,5-dimethoxytrifluoroacetanilide | Introduction of a nitrile group | google.com |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction would have 100% atom economy, with no atoms wasted as byproducts. primescholars.com

The synthesis of amides has been a particular focus for improving atom economy, as traditional methods often use coupling reagents that generate significant amounts of waste. nih.gov Modern approaches seek to avoid these stoichiometric activators. For example, catalytic methods that activate carboxylic acids in situ using simple molecules like acetylenes can form amides with only volatile byproducts (e.g., acetaldehyde), leading to a much higher atom economy. nih.gov

When designing a synthesis for this compound, choosing a route with high atom economy is crucial for sustainability. For instance, a reaction pathway involving the direct amidation of 2-amino-4-ethoxybenzoic acid with ammonia would have a high atom economy, as the only byproduct is water. In contrast, multi-step syntheses involving protecting groups or activating agents that are not incorporated into the final structure will inherently have lower atom economy. primescholars.comuchicago.edu The preparation of deep eutectic solvents (DESs), which can be used as green reaction media, is an example of a process with 100% atom economy as it involves no chemical reaction or byproduct formation. rsc.org

Protection and Deprotection Strategies for Functional Groups During Synthesis

In the synthesis of complex molecules like this compound analogues, it is often necessary to temporarily block, or "protect," certain functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk The amino group (-NH₂) of this compound is particularly reactive and often requires protection during synthetic transformations.

Common amino-protecting groups include various alkoxycarbonyl groups: highfine.com

Boc (tert-butoxycarbonyl): Introduced using Boc-anhydride (Boc₂O), it is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA).

Cbz (benzyloxycarbonyl): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), a method that is orthogonal to the removal of Boc. highfine.com

Fmoc (9-fluorenylmethoxycarbonyl): This group is stable to acidic conditions but is cleaved by mild bases, such as piperidine. highfine.com

The concept of "orthogonal protection" is vital in multi-step synthesis. It involves using multiple protecting groups in the same molecule that can be removed selectively under different, non-interfering conditions. uchicago.edusigmaaldrich.com For example, a synthetic strategy might employ a Boc group on one amine and an Fmoc group on another, allowing for the selective deprotection and modification of each site independently. sigmaaldrich.com

Table 3: Common Amino-Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | Boc₂O | Acid (e.g., TFA) | highfine.com |

| Benzyloxycarbonyl | Cbz | Cbz-Cl | Catalytic Hydrogenation (H₂, Pd/C) | highfine.com |

Stereoselective Synthesis of Chiral this compound Derivatives (If Applicable)

While this compound itself is not chiral, introducing a stereocenter into its structure can lead to chiral derivatives with potentially unique biological activities. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, is a major field of modern organic chemistry. uni-regensburg.de

The synthesis of chiral analogues of this compound has been explored, particularly in the context of developing new therapeutic agents. For example, a series of chiral 4-amino-5-chloro-2-ethoxybenzamides bearing six- and seven-membered heteroalicycles have been prepared and evaluated for their gastroprokinetic activity. nih.govresearchgate.net In these syntheses, the stereochemistry of the final products was controlled by starting with chiral building blocks or by employing stereoselective reactions.

General strategies for the stereoselective synthesis of α-amino acid derivatives, which share the core feature of a stereocenter adjacent to an amino group, often rely on methods like visible light-promoted photoredox catalysis for the C-radical addition to chiral N-sulfinyl imines. rsc.org Such advanced catalytic methods provide access to unnatural α-amino acids with high stereoselectivity. rsc.org While not yet specifically applied to this compound, these cutting-edge techniques represent a promising future direction for the stereoselective synthesis of its chiral derivatives.

Chemical Reactivity and Mechanistic Studies of 2 Amino 4 Ethoxybenzamide

Reactivity of the Primary Amide Moiety

The primary amide group (–CONH₂) is a key functional moiety in 2-Amino-4-ethoxybenzamide, participating in several characteristic reactions such as hydrolysis, dehydration, and condensation.

The hydrolysis of the amide bond in this compound to yield 2-amino-4-ethoxybenzoic acid is a fundamental transformation that can be achieved under both acidic and basic conditions. google.comsmolecule.com Amides are generally resistant to hydrolysis, requiring forcing conditions such as prolonged heating with aqueous acid or base. dalalinstitute.combyjus.com

| Condition | Catalyst/Reagent | Key Mechanistic Steps | Final Product |

|---|---|---|---|

| Acidic | H₃O⁺ (e.g., aq. HCl) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of NH₃ (as NH₄⁺). | 2-Amino-4-ethoxybenzoic acid |

| Basic | OH⁻ (e.g., aq. NaOH) | 1. Nucleophilic attack by hydroxide (B78521). 2. Elimination of amide anion (⁻NH₂). 3. Irreversible deprotonation of the carboxylic acid. | Sodium 2-amino-4-ethoxybenzoate |

Primary amides like this compound can be dehydrated to form the corresponding nitrile, in this case, 2-amino-4-ethoxybenzonitrile. This transformation involves the removal of a water molecule from the primary amide group (–CONH₂). orgoreview.comchemguide.co.uk The reaction is typically accomplished by heating the amide with a strong dehydrating agent. orgoreview.comchemistrysteps.com Common reagents for this purpose are highly effective at removing water.

The general mechanism involves the activation of the amide's carbonyl oxygen by the dehydrating agent, converting the hydroxyl portion of the amide's enol tautomer into a good leaving group. Subsequent elimination of this group and a proton from the nitrogen atom yields the nitrile. chemistrysteps.com

| Dehydrating Agent | Chemical Formula | General Condition |

|---|---|---|

| Phosphorus(V) oxide (Phosphorus pentoxide) | P₂O₅ (or P₄O₁₀) | Heating a solid mixture of the amide and reagent, followed by distillation of the nitrile product. chemguide.co.ukmasterorganicchemistry.com |

| Thionyl chloride | SOCl₂ | Reaction with the amide, often in an inert solvent. orgoreview.comchemistrysteps.com |

| Phosphoryl chloride (Phosphorus oxychloride) | POCl₃ | Reaction with the amide, mechanistically similar to using SOCl₂. orgoreview.comchemistrysteps.com |

The this compound molecule possesses two nucleophilic sites: the primary amino group (–NH₂) on the aromatic ring and the nitrogen of the primary amide (–CONH₂). The aromatic amino group is generally more nucleophilic and reactive towards carbonyl compounds like aldehydes and ketones. Such reactions typically result in the formation of a Schiff base (an imine) through the loss of a water molecule.

While the amide nitrogen is less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group, condensation can occur under specific conditions, particularly in intramolecular cyclization reactions. However, in simple intermolecular condensations with aldehydes or ketones, the reaction is expected to occur preferentially at the more reactive 2-amino group. Studies on a similar compound, 2-aminobenzohydrazide, show that it readily condenses with various aldehydes and ketones to form hydrazones and quinazoline (B50416) derivatives, highlighting the reactivity of the amino functionality. researchgate.netznaturforsch.com

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is highly activated towards electrophilic attack. ucalgary.ca It possesses two powerful activating, ortho-, para-directing groups: the amino (–NH₂) group and the ethoxy (–OC₂H₅) group. ucalgary.calibretexts.org

The amino group is one of the strongest activating groups.

The ethoxy group is also a strong activator.

Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. In this molecule, the positions are:

Position 3 (ortho to –NH₂, meta to –OC₂H₅)

Position 5 (ortho to –OC₂H₅, meta to –NH₂)

Position 6 (para to –OC₂H₅, ortho to –NH₂)

The directing effects of the two groups reinforce each other at position 5 and position 3. The position ortho to the powerful amino group (position 3) and the position ortho to the ethoxy group (position 5) are the most likely sites for substitution. However, the basicity of the amino group can lead to complications in reactions that use strong acids (like nitration or sulfonation), as the acid can protonate the amine to form an –NH₃⁺ group, which is a meta-directing deactivator. ucalgary.ca To avoid this, the amino group is often protected by converting it into an amide (e.g., an acetanilide) before carrying out the substitution. ucalgary.ca

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution generally requires an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like –NO₂) ortho and/or para to a good leaving group (like a halide). masterorganicchemistry.comlumenlearning.com The this compound scaffold is electron-rich due to its two strong electron-donating groups (–NH₂ and –OC₂H₅). sioc-journal.cn Therefore, it is not susceptible to SₙAr reactions under standard conditions, as it lacks both the necessary electron-withdrawing substituents and a suitable leaving group.

Oxidative and Reductive Transformations of the this compound Scaffold

The functional groups on this compound allow for both oxidative and reductive transformations.

Oxidation: The primary amino group (–NH₂) is susceptible to oxidation. Under strong oxidizing conditions, it can be converted to a nitro group (–NO₂), yielding 2-Nitro-4-ethoxybenzamide.

Reduction: The benzamide (B126) moiety can undergo reduction. Depending on the reducing agent and conditions used, the carbonyl group of the amide can be reduced to a methylene (B1212753) group (–CH₂–) to form an amine. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines.

Formation of Heterocyclic Ring Systems Incorporating this compound (e.g., Quinazolinones)

2-Aminobenzamides are valuable precursors for the synthesis of quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant biological activity. nih.govacs.org The synthesis involves a cyclization reaction where the 2-amino group and the amide moiety of the starting material react with a compound that provides a single carbon atom to form the heterocyclic ring.

Numerous methods exist for this transformation:

Reaction with Aldehydes: Condensation of a 2-aminobenzamide (B116534) with an aldehyde, often catalyzed by an acid like p-toluenesulfonic acid, forms an intermediate that can be oxidatively dehydrogenated to the quinazolinone. organic-chemistry.org

Reaction with DMSO: In some modern synthetic protocols, dimethyl sulfoxide (B87167) (DMSO) can serve as the C1 source in the presence of an oxidant like H₂O₂ or K₂S₂O₈. nih.govacs.org

Reaction with Isatoic Anhydride: Isatoic anhydrides can be used in one-pot syntheses to generate the 2-aminobenzamide intermediate, which then undergoes cyclization. rsc.org

These reactions demonstrate the utility of this compound as a building block in medicinal chemistry for creating more complex molecular architectures.

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 4 Ethoxybenzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Amino-4-ethoxybenzamide. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is characterized by signals from the ethoxy group, the aromatic ring, the primary amine, and the primary amide.

Ethoxy Group: The ethoxy group (-OCH₂CH₃) typically presents as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (e.g., doublets, doublet of doublets) depend on the electronic effects of the amino, ethoxy, and benzamide (B126) substituents.

Amine and Amide Protons: The amino (-NH₂) and amide (-CONH₂) protons usually appear as broad singlets. Their chemical shifts can be variable and are often dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The expected chemical shifts and multiplicities for the protons in this compound are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₂CH₃ | ~1.4 | Triplet (t) |

| -OCH₂ CH₃ | ~4.0 | Quartet (q) |

| Ar-H | ~6.1 - 7.5 | Doublet (d), Doublet of doublets (dd) |

| -NH₂ | Variable (Broad) | Singlet (s) |

| -CONH₂ | Variable (Broad) | Singlet (s) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. In a standard broadband-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

Aliphatic Carbons: The two carbons of the ethoxy group will appear in the upfield region of the spectrum.

Aromatic Carbons: Six signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring. The chemical shifts are influenced by the attached functional groups; carbons directly bonded to the oxygen and nitrogen atoms (C4 and C2) will be significantly shifted downfield.

Carbonyl Carbon: The carbon of the amide group (C=O) will appear as the most downfield signal due to the strong deshielding effect of the attached oxygen atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~15 |

| -OC H₂CH₃ | ~63 |

| C 1-CONH₂ | ~115 |

| C 2-NH₂ | ~150 |

| C 3 | ~98 |

| C 4-OCH₂CH₃ | ~160 |

| C 5 | ~105 |

| C 6 | ~130 |

| -C ONH₂ | ~170 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.orgresearcher.life

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show a cross-peak between the -OCH₂- and -CH₃ protons of the ethoxy group, as well as correlations between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons they are directly attached to. It is used to definitively assign the ¹H signals to their corresponding ¹³C signals, for instance, linking the proton signal at ~4.0 ppm to the carbon signal at ~63 ppm (-OCH₂-).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.org This is vital for piecing together the molecular skeleton. For example, HMBC could show a correlation from the methylene protons (-OCH₂-) to the aromatic C4 carbon, confirming the position of the ethoxy group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close to each other in space, regardless of their bonding connectivity. NOESY can provide insights into the molecule's preferred conformation. For example, a NOESY cross-peak between the amine protons (-NH₂) and the aromatic proton at the C3 position would suggest a specific spatial arrangement.

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline form. For this compound, which possesses multiple hydrogen bond donors (-NH₂ and -CONH₂) and acceptors (C=O, -O-, and -NH₂), ssNMR is uniquely suited to probe the intermolecular hydrogen-bonding network that dictates the crystal packing. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can determine intermolecular distances and the geometry of hydrogen bonds, providing a detailed picture of the supramolecular assembly in the solid state.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including FT-IR, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding. ias.ac.in

The FT-IR spectrum of this compound provides a distinct fingerprint based on its functional groups. The presence of hydrogen bonding significantly influences the position and shape of the N-H and C=O stretching bands.

N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups will each show characteristic N-H stretching vibrations, typically in the 3200-3500 cm⁻¹ region. The amino group often displays two bands (symmetric and asymmetric stretching), while the amide N-H stretch may appear as a single, often broad, band due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl stretch is expected around 1640-1680 cm⁻¹. The exact position is sensitive to the extent of hydrogen bonding.

N-H Bending (Amide II): This vibration, coupled with C-N stretching, typically appears around 1600-1640 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric C-O-C stretching of the ethoxy group will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |

| N-H Stretch | Amide (-CONH₂) | 3200 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (Ethoxy) | 2850 - 2980 |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1640 - 1680 |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1600 - 1640 |

| C-O-C Asymmetric Stretch | Ether | ~1250 |

| C-O-C Symmetric Stretch | Ether | ~1040 |

Near-Infrared (NIR) and Raman Spectroscopy

Near-Infrared (NIR) and Raman spectroscopy are powerful non-destructive vibrational spectroscopy techniques that provide detailed information about molecular structure and chemical composition. Raman spectroscopy is particularly well-suited for analyzing both qualitative and quantitative chemical information in real-time pat4nano.com.

For this compound, the Raman spectrum would be characterized by signals corresponding to its specific functional groups. The aromatic ring would produce distinct bands corresponding to C-H stretching and ring breathing modes. The amino (-NH₂) and amide (-CONH₂) groups would exhibit characteristic N-H stretching vibrations. The ethoxy group (-OCH₂CH₃) would be identified by its C-O and C-C stretching and bending vibrations. Low-wavenumber vibrational modes observed in an experimental FT-Raman spectrum can also provide evidence for the presence of hydrogen bonding within the molecular structure ias.ac.in.

Table 1: Expected Key Vibrational Modes for this compound in Raman Spectroscopy This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Amine (-NH₂) | ~3450 - 3500 |

| N-H Symmetric Stretch | Amine (-NH₂) | ~3350 - 3400 |

| N-H Stretch | Amide (-CONH₂) | ~3300 - 3350 |

| C-H Aromatic Stretch | Benzene Ring | ~3000 - 3100 |

| C-H Aliphatic Stretch | Ethoxy (-OCH₂CH₃) | ~2850 - 3000 |

| C=O Stretch (Amide I) | Amide (-CONH₂) | ~1650 - 1680 |

| N-H Bend (Amide II) | Amide (-CONH₂) | ~1600 - 1640 |

| C-O-C Asymmetric Stretch | Ether | ~1230 - 1270 |

Theoretical Vibrational Assignments

To complement experimental spectroscopic data, theoretical calculations are employed to assign vibrational frequencies to specific atomic motions within the molecule. Density Functional Theory (DFT) is a common quantum chemical calculation method used for this purpose. For instance, studies on similar molecules like 3-amino-4-methoxy benzamide have successfully used the B3LYP/6-311++G** level of theory to assign vibrational bands ias.ac.in.

These computational methods allow for the optimization of the molecular geometry to its minimum energy state. Subsequent frequency calculations yield a set of vibrational modes and their corresponding wavenumbers. The calculated frequencies are often scaled by a specific factor to minimize deviations from experimental values, allowing for a more accurate comparison researchgate.net. This theoretical analysis is crucial for confirming the assignments of complex experimental spectra where bands may overlap. It also provides insight into the nature of intramolecular interactions, such as hydrogen bonding, by analyzing shifts in the vibrational frequencies of the involved functional groups ias.ac.in.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS provides an exact mass that can be used to determine the molecular formula. For this compound (C₉H₁₂N₂O₂), the theoretical exact mass of the protonated molecule, [M+H]⁺, is 181.09770 Da.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) elucidates the compound's structure through fragmentation analysis. Using techniques like collision-induced dissociation (CID), the protonated molecule is fragmented, and the resulting product ions provide a structural fingerprint. The fragmentation of benzamides typically involves characteristic losses. A common pathway is the initial loss of the -NH₂ group, leading to a stable benzoyl cation, which can undergo further fragmentation to produce a phenyl cation researchgate.net. For this compound, the fragmentation pattern would be influenced by the amino and ethoxy substituents on the aromatic ring.

Table 2: Proposed ESI-MS/MS Fragmentation Pattern for Protonated this compound [M+H]⁺ This table is interactive. Click on the headers to sort the data.

| m/z (Da) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 181.0977 | [C₉H₁₃N₂O₂]⁺ | - |

| 164.0712 | [C₉H₁₀NO₂]⁺ | NH₃ (Ammonia) |

| 136.0759 | [C₈H₁₀NO]⁺ | CO (Carbon Monoxide) |

| 121.0524 | [C₇H₇NO]⁺ | CH₃ (Methyl Radical) |

| 108.0708 | [C₇H₁₀N]⁺ | CO (Carbon Monoxide) |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the absolute structure and connectivity of the molecule. It is a widely used analytical method for the complete structural determination of novel compounds ucsb.eduresearchgate.netmdpi.com.

Determination of Unit Cell Parameters and Space Group

Table 3: Hypothetical Crystallographic Data for this compound This table is interactive. Click on the headers to sort the data.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₂N₂O₂ |

| Formula Weight | 180.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 958.7 |

Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, including hydrogen bonds and other supramolecular interactions bath.ac.uk. This compound possesses multiple sites capable of forming hydrogen bonds. The amino (-NH₂) and amide (-NH₂) groups act as hydrogen bond donors, while the carbonyl oxygen (C=O), the ether oxygen (-O-), and the nitrogen atoms can act as hydrogen bond acceptors.

Conformational Analysis in the Solid State

SCXRD data reveals the preferred conformation of the molecule in the solid state researchgate.netuzh.ch. For this compound, key conformational features include the orientation of the amide and ethoxy groups relative to the benzene ring. The planarity of the benzamide moiety and the torsion angles associated with the ethoxy group's C-O bonds are determined with high precision.

Polymorphism and Pseudopolymorphism Studies

The ability of a compound to exist in different crystalline forms, known as polymorphism, is a critical factor in the development of chemical and pharmaceutical products. These different forms, or polymorphs, can exhibit varied physicochemical properties such as solubility, melting point, and stability. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

A comprehensive investigation into the polymorphism of this compound would necessitate a systematic screening process. This typically involves crystallization of the compound from a wide array of solvents with differing polarities, as well as exploring techniques like melt crystallization and vapor diffusion. While specific studies detailing the polymorphic forms of this compound are not prevalent in the reviewed scientific literature, the phenomenon is well-documented for other benzamide derivatives. For instance, extensive research on related substituted benzamides has revealed the existence of multiple polymorphic forms, each with unique crystal packing and intermolecular interactions. These findings in analogous compounds underscore the high probability that this compound may also exhibit polymorphism, highlighting the importance of conducting such studies for a complete solid-state characterization.

Any newly identified solid forms of this compound would be characterized using a suite of analytical techniques. X-ray Powder Diffraction (XRPD) would be employed to identify unique crystalline phases, while thermal methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information on their thermal stability and phase transitions. For an unambiguous determination of the crystal structure of any new polymorph, single-crystal X-ray diffraction would be the definitive analytical method.

To illustrate the type of data obtained from such a study, a hypothetical table of crystallographic data for a potential polymorph of a benzamide derivative is presented below.

| Crystal System | Space Group | Unit Cell Dimensions |

| Monoclinic | P2₁/n | a = 10.5 Å, b = 15.2 Å, c = 5.8 Å, β = 95.1° |

This data is illustrative and does not represent experimentally determined values for this compound.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in synthetic chemistry for both the assessment of compound purity and the real-time monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely utilized methods for these purposes.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify the components of a mixture. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most appropriate choice. This method utilizes a nonpolar stationary phase and a polar mobile phase to achieve separation.

While a specific, validated HPLC method for this compound is not detailed in the available literature, a general approach for benzamide derivatives can be outlined. The development of a robust HPLC method would involve the careful selection and optimization of several key parameters to ensure accurate and reproducible results.

Below is a table outlining typical starting parameters for the development of an HPLC method for a compound similar to this compound.

| Parameter | Typical Condition |

| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (UV) |

| Column Temperature | 35 °C |

Note: These parameters are illustrative and would require optimization and validation for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation

TLC is a simple, rapid, and versatile technique for the qualitative analysis of chemical reactions and the separation of compounds. It is an invaluable tool in a synthetic laboratory for quickly assessing the status of a reaction by visualizing the consumption of starting materials and the formation of products.

To monitor the synthesis of this compound, a TLC method would be developed by choosing an appropriate stationary phase, typically silica (B1680970) gel, and a mobile phase that provides effective separation of all reaction components. The spots on the TLC plate can be visualized under UV light or by using a chemical staining agent. The retention factor (Rƒ), the ratio of the distance traveled by the compound to that of the solvent front, is a key parameter for identification.

An example of a TLC system that could be adapted for the analysis of aromatic amines like this compound is provided below.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | 30% Ethyl Acetate in Hexane (v/v) |

| Visualization | UV Lamp (254 nm) or Cinnamaldehyde stain rsc.org |

Note: The mobile phase composition is a critical parameter that must be optimized to achieve the desired separation for a specific reaction mixture.

Computational and Theoretical Investigations of 2 Amino 4 Ethoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to exploring the electronic characteristics of 2-Amino-4-ethoxybenzamide. These methods solve approximations of the Schrödinger equation to determine the molecule's geometry and electronic properties.

Density Functional Theory (DFT) and ab initio Methods for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are cornerstone techniques for computational chemistry. iosrjournals.orgdtic.mil DFT, particularly with hybrid functionals like B3LYP, is widely used for its favorable balance of accuracy and computational cost in optimizing molecular geometries. semanticscholar.orgresearchgate.net These methods are used to find the most stable three-dimensional arrangement of atoms in the this compound molecule by minimizing its energy.

The process of geometry optimization involves calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. This results in precise predictions of bond lengths, bond angles, and dihedral angles. iosrjournals.org For related benzamide (B126) structures, such as 4-ethoxy-2,3-difluoro benzamide, DFT calculations have been shown to produce geometrical parameters that are in good agreement with experimental data. nih.govresearchgate.net Once the geometry is optimized, various electronic properties like total energy, dipole moment, and rotational constants can be calculated to further characterize the molecule. iosrjournals.org

Table 1: Predicted Geometrical Parameters for Benzamide Derivatives Using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | N/A |

| C-N (amino) | ~1.38 | N/A |

| C=O (amide) | ~1.23 | N/A |

| C-N (amide) | ~1.36 | N/A |

| C-O (ether) | ~1.37 | N/A |

| O-C (ethyl) | ~1.44 | N/A |

| N/A | C-C-N | ~120 |

| N/A | C-C=O | ~121 |

| N/A | O=C-N | ~122 |

Note: The data in this table are representative values for benzamide-like structures based on computational studies of similar molecules and are intended to be illustrative for this compound.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. nih.govnih.gov It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. thaiscience.info The MESP surface helps identify electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, typically colored blue), which are prone to nucleophilic attack. thaiscience.infowalisongo.ac.id

For this compound, the MESP analysis would likely show negative potential concentrated around the oxygen atoms of the carbonyl and ethoxy groups, as well as the nitrogen of the amino group, indicating these are primary sites for electrophilic interaction and hydrogen bonding. nih.govnih.gov Conversely, the hydrogen atoms of the amino group and the amide N-H would exhibit positive potential, marking them as sites for nucleophilic interaction. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. thaiscience.info The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. niscpr.res.in The analysis also reveals the spatial distribution of these orbitals, showing which atoms are most involved in electron donation (HOMO) and acceptance (LUMO), thereby predicting the most reactive sites within the molecule. researchgate.netyoutube.com

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -5.0 to -6.5 |

| LUMO Energy (ELUMO) | -0.5 to -2.0 |

| Energy Gap (ΔE) | ~4.5 |

Note: These values are typical ranges observed for similar aromatic compounds and serve as an illustration of the data obtained from FMO analysis.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. wikipedia.orgresearchgate.net This analysis provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and electrostatic interactions. niscpr.res.in By assigning the total electron population among the constituent atoms, it reveals which atoms are electron-donating and which are electron-accepting. niscpr.res.in

In this compound, Mulliken charge analysis would be expected to show significant negative charges on the highly electronegative oxygen and nitrogen atoms, while the carbon atom of the carbonyl group and the hydrogen atoms attached to nitrogen would carry positive charges. This charge distribution is crucial for understanding intramolecular charge transfer phenomena and the molecule's interaction with other polar molecules or biological targets. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is performed to identify the most stable spatial arrangement (conformer) of a molecule and to understand its flexibility. This is achieved by systematically rotating specific rotatable bonds (defined by dihedral angles) and calculating the potential energy for each conformation. pjbmb.org.pk The results are often visualized as a potential energy surface (PES) scan, which plots energy against the dihedral angle. researchgate.net

For this compound, key rotatable bonds would include the C-N bond of the amide group and the C-O bond of the ethoxy group. By performing a PES scan for the rotation around these bonds, the global minimum energy conformation can be identified, which corresponds to the most stable and populated structure of the molecule under equilibrium conditions. researchgate.netpjbmb.org.pk

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior of this compound, including its conformational changes and interactions with its environment, such as solvent molecules or a biological receptor. nih.govresearchgate.net

MD simulations can provide detailed insights into how the molecule behaves in an aqueous solution, analyzing the formation and lifetime of hydrogen bonds between the molecule's polar groups (like the amino and amide groups) and surrounding water molecules. scirp.org This analysis helps to understand the molecule's solubility and how it is stabilized by solvent interactions. If studying its interaction with a protein, MD can elucidate the binding mode, identify key interacting amino acid residues, and estimate the stability of the molecule-protein complex. nih.gov

Simulation of Interactions with Chemical Environments (e.g., Solvents)

The interaction of this compound with solvents is a critical factor in its chemical behavior, influencing its solubility, stability, and reactivity. Computational simulations, often using molecular dynamics (MD) or hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can provide insights into these interactions at a molecular level.

These simulations can model how the polar functional groups of this compound, the amino (-NH2), ethoxy (-OCH2CH3), and benzamide (-CONH2) groups, interact with solvent molecules. For instance, in a polar protic solvent like water, strong hydrogen bonds would be expected to form between the solvent and the amino and amide groups. In contrast, in a nonpolar solvent, weaker van der Waals interactions would dominate. The ethoxy group, with its alkyl chain, would contribute to interactions in less polar environments.

Analysis of Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonding and other non-covalent interactions are fundamental to the structure and function of this compound. The molecule possesses both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the oxygen atoms of the ethoxy and amide groups, and the nitrogen of the amino group).

Computational analyses can identify and quantify both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds, for example, could potentially form between the amino group and the ethoxy oxygen, influencing the molecule's preferred conformation. Intermolecular hydrogen bonding is critical for understanding its crystal packing and its interactions with biological macromolecules. Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of these bonds.

Conformational Stability and Flexibility in Solution

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. The molecule has several rotatable bonds, including those of the ethoxy and amide side chains, leading to a variety of possible conformations.

Theoretical conformational analysis can be performed by systematically rotating these bonds and calculating the potential energy of the resulting structures. This allows for the identification of low-energy, stable conformers and the energy barriers between them. The solvent environment can significantly impact conformational preferences, and computational models can simulate these effects to predict the most likely conformations in different solutions.

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. Theoretical calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes. For example, the reactivity of the amino group or the aromatic ring could be explored through calculations of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

For instance, theoretical calculations can generate predicted infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental spectra to aid in structure elucidation. Ultraviolet-Visible (UV-Vis) spectra can also be simulated by calculating the electronic transition energies, providing insight into the molecule's electronic structure and chromophores. The correlation between predicted and experimental spectra is a powerful approach for confirming the molecular structure and understanding its electronic and vibrational properties.

Applications of 2 Amino 4 Ethoxybenzamide in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Chemical Building Block in Organic Synthesis

2-Amino-4-ethoxybenzamide serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring an amino group, an ethoxy group, and a benzamide (B126) functional group, offers multiple reactive sites for constructing more complex molecular architectures. evitachem.comsigmaaldrich.com Chemists utilize these functional groups to introduce specific properties into target molecules, making it a significant component in the synthesis of pharmaceuticals and other biologically active compounds. evitachem.com

Precursor to Complex Aromatic and Heterocyclic Compounds

The molecular framework of this compound is a foundational element for synthesizing a variety of complex aromatic and heterocyclic structures. Benzamide compounds, in general, are widely used as intermediates for creating therapeutic drugs. google.com The presence of the amino and amide groups allows for a range of chemical transformations.

For instance, derivatives of this compound are used to create more functionalized molecules. A related synthesis involves preparing 4-acetamido-2-ethoxy benzoyl hydrazine, which is then condensed with various aromatic acid chlorides to produce N-arylamino-4-acetamido-2-ethoxy benzamide derivatives in good yields (65% to 80%). This demonstrates its utility in building larger, more elaborate aromatic systems. Similarly, related benzamide structures are key intermediates in the synthesis of compounds like 2-amino-1,4-naphthoquinone-benzamides, which are built upon a 4-aminobenzoic acid core, showcasing the versatility of the aminobenzamide scaffold. nih.gov The strategic placement of its functional groups makes it a suitable starting point for creating diverse molecular libraries. mdpi.com

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. researchgate.net These reactions are central to green chemistry and diversity-oriented synthesis. mdpi.comresearchgate.net

While direct examples involving this compound in MCRs are specific, the synthesis of analogous compounds highlights the potential of its structural motifs. For example, a new class of 2-amino-4-(2-ethoxybenzo[d] evitachem.comdioxol-5-yl)-4H-pyran-3-carbonitrile derivatives has been developed through an MCR catalyzed by imidazole. researchgate.net This reaction assembles highly functionalized pyran scaffolds, which are important heterocyclic compounds, in high yields. researchgate.net The aminobenzamide moiety is structurally related to the aminocarbonitrile reactants used in such syntheses, indicating its potential as a substrate in similar MCRs to generate complex heterocyclic systems.

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems involving two or more molecules held together by non-covalent intermolecular forces. nih.gov Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired properties based on an understanding of these intermolecular interactions. ias.ac.inamercrystalassn.org

Design and Synthesis of Cocrystals and Salts for Enhanced Material Properties

Cocrystals are multi-component crystalline structures composed of two or more neutral molecules held together by non-covalent interactions, such as hydrogen bonds. nih.gov This strategy is widely used in pharmaceuticals to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and dissolution rate, without altering their chemical structure. nih.gov

The functional groups on this compound—specifically the amide and amino groups—are excellent candidates for forming robust hydrogen bonds. Common supramolecular assemblies in cocrystals involve interactions like amide-amide and carboxylic acid-amide bonds. By pairing this compound with suitable coformers (like pharmaceutically acceptable carboxylic acids or other amides), it is possible to engineer novel cocrystals with enhanced material properties. For example, studies on other amide-containing molecules have shown that cocrystallization with coformers like 4-hydroxybenzoic acid or 4-hydroxybenzamide (B152061) can lead to diverse and stable supramolecular synthons. mdpi.com

| Supramolecular Synthon Type | Interacting Groups | Potential in this compound |

| Amide-Amide | Primary Amide with Primary Amide | The benzamide group can form strong hydrogen-bonded dimers with other amide-containing molecules. mdpi.com |

| Carboxylic Acid-Amide | Carboxylic Acid with Primary Amide | The benzamide group can act as a hydrogen bond acceptor and donor to interact with carboxylic acid coformers. mdpi.com |

| Amine-Carboxylic Acid | Amino Group with Carboxylic Acid | The amino group can form salt bridges or strong hydrogen bonds with acidic coformers. |

Understanding Intermolecular Forces in Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π–π stacking interactions. nih.gov Understanding these forces is crucial for predicting and controlling the structure and properties of crystalline materials. ias.ac.in

Thermodynamics of Solution and Phase Behavior in Deep Eutectic Systems

Deep eutectic solvents (DES) are mixtures of two or more components that, at a particular molar ratio, form a liquid with a melting point significantly lower than that of any individual component. scielo.brnih.gov This depression in melting point is a result of strong intermolecular interactions, typically hydrogen bonding, between a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). scielo.brmatilda.science

Amino acid-based DES are of particular interest due to their potential for low toxicity and biocompatibility. scielo.brnih.gov These systems provide a framework for understanding the thermodynamic behavior of compounds like this compound. The amide and amino groups of this compound allow it to function as both a hydrogen bond donor and acceptor, making it a potential component for forming DES. scielo.br The thermodynamic properties and phase behavior of such systems are critical for their application. matilda.science For example, studies on various amino acid-based DES have systematically investigated their thermal behavior, including melting points and glass transition temperatures, providing fundamental information about their molecular interactions. researchgate.net The inclusion of a component like this compound into a DES could be explored to tune the solvent's properties for specific applications, such as enhancing drug delivery. nih.govmatilda.science

| Property | Description | Relevance to this compound in DES |

| Melting Point Depression | The key characteristic of a DES, where the mixture's melting point is lower than its components. nih.gov | The extent of depression would indicate the strength of hydrogen bonding between this compound and the co-former. |

| Phase Diagram | A graphical representation of the physical states of a substance under different conditions of temperature and composition. matilda.science | A phase diagram would identify the eutectic point, which is the composition with the lowest melting temperature. researchgate.net |

| Viscosity | A measure of a fluid's resistance to flow. | The identity of the DES components significantly influences the viscosity of the resulting solvent. nih.gov |

| Thermal Behavior | Includes melting point and glass transition temperature. | Characterizing these properties provides insight into the stability and molecular interactions within the DES. researchgate.net |

Development of Novel Materials Based on this compound

This compound, with its distinct arrangement of amino, ethoxy, and benzamide functional groups, presents a unique molecular architecture. The presence of a reactive amino group, a hydrogen-bonding capable amide group, and an electron-donating ethoxy group on a benzene (B151609) ring suggests its potential as a versatile building block in materials synthesis. These functional groups can impart specific electronic, optical, and structural properties to the resulting materials. Chemical suppliers often categorize this compound under material science building blocks, indicating its intended use in research and development for new materials.

Organic Monomer for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures, formed from organic monomers linked by strong covalent bonds. The suitability of a molecule as a monomer for COF synthesis depends on its geometry and the presence of reactive groups capable of forming a stable, extended network.

While the specific use of this compound in the synthesis of COFs is not extensively documented in dedicated research articles, its structural characteristics suggest theoretical viability. The amino group could potentially undergo condensation reactions with aldehydes or other functional groups to form imine or other linkages that are common in COF chemistry. The ethoxy and amide groups could influence the framework's porosity, stability, and functionality.

Table 1: Potential Reactions for COF Synthesis Involving Amino Groups

| Reaction Type | Reactant 1 | Reactant 2 | Linkage Formed |

|---|---|---|---|

| Imine Condensation | Amine | Aldehyde | Imine (C=N) |

| Amide Formation | Amine | Carboxylic Acid | Amide (CO-N) |

This table represents theoretical reaction pathways for molecules containing amino groups in the context of COF synthesis.

Components in Electronic Materials and Devices

Organic compounds are increasingly being investigated for their use in electronic materials and devices due to their tunability, flexibility, and cost-effectiveness. The electronic properties of a molecule are largely determined by its molecular structure, including the presence of conjugated systems and electron-donating or -withdrawing groups.

The benzamide structure of this compound provides a conjugated system that could be exploited in electronic applications. The amino and ethoxy groups are electron-donating, which can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are critical for applications such as organic semiconductors or charge-transport layers in electronic devices. Further research would be needed to fully characterize its electronic properties and potential in this area.

Precursor for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

The development of materials for Organic Light-Emitting Diodes (OLEDs) and liquid crystals relies on molecules with specific photophysical and self-assembly properties. For OLEDs, molecules should exhibit efficient luminescence, while for liquid crystals, they should possess anisotropic molecular shapes that promote the formation of ordered phases.

Application in Magnetic Materials and Optical Materials

The application of organic molecules in magnetic and optical materials is a growing field of research. While organic magnets are rare, organic molecules can be used as ligands to coordinate with metal centers to create magnetic materials. In optical materials, the focus is on properties like nonlinear optical response, photochromism, and fluorescence.

Commercial suppliers of this compound sometimes place it in categories that include magnetic and optical materials, suggesting its potential as a building block in these areas. The nitrogen and oxygen atoms in the molecule have lone pairs of electrons that could coordinate with metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) with interesting magnetic or optical properties. The aromatic ring system also contributes to its potential for optical applications, as it is a fundamental component of many chromophores.

Role in Polymer Science

In the broader context of polymer science, this compound is considered a material building block. Its bifunctional nature, with a primary amine and an amide group, allows it to be incorporated into polymer chains through various polymerization reactions.

The amino group can participate in step-growth polymerization with monomers containing, for example, carboxylic acid or acyl chloride groups to form polyamides. The presence of the amide group within the monomer unit can introduce hydrogen bonding capabilities into the resulting polymer, which can significantly influence its mechanical and thermal properties. The ethoxy side group can affect the polymer's solubility and processing characteristics.

Future Research Directions and Emerging Areas for 2 Amino 4 Ethoxybenzamide

Exploration of Undiscovered Synthetic Pathways and Efficient Protocols

The development of novel and efficient synthetic routes to 2-Amino-4-ethoxybenzamide and its derivatives is a key area for future research. While conventional methods for benzamide (B126) synthesis exist, there is a continuous demand for more sustainable, atom-economical, and high-yielding protocols.

Future investigations could focus on the following:

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. nih.govijsrst.comscispace.com The development of a rapid and efficient microwave-assisted protocol for the synthesis of this compound from readily available starting materials would be a valuable contribution. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot multicomponent reactions for the synthesis of the this compound scaffold would enhance synthetic efficiency by combining multiple steps into a single operation, thereby reducing waste and purification efforts. mdpi.com

Catalytic Methods: Investigating novel catalytic systems, such as those based on palladium or copper, could open up new avenues for the construction of the core benzamide structure with high selectivity and functional group tolerance. mdpi.com The use of environmentally benign catalysts would also align with the principles of green chemistry.

A comparative analysis of potential synthetic protocols is presented in the table below:

| Protocol | Potential Advantages for this compound Synthesis | Key Research Focus |

| Conventional Synthesis | Well-established procedures, reliable for initial small-scale synthesis. | Optimization of reaction conditions (temperature, solvent, catalyst) to improve yield and purity. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields and cleaner reactions. nih.gov | Development of specific microwave protocols, investigation of solvent effects under microwave irradiation. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps and purification stages. mdpi.com | Design of novel MCRs that incorporate the 2-amino and 4-ethoxy functionalities in a single step. |

| Catalytic Approaches | High selectivity, potential for asymmetric synthesis of chiral derivatives. mdpi.com | Screening of various catalysts and ligands to achieve optimal performance and functional group compatibility. |

Investigation of Novel Reactivity and Unexplored Functional Group Transformations

The inherent reactivity of the amino and amide functional groups in this compound, along with the substituted benzene (B151609) ring, provides a rich platform for exploring novel chemical transformations. Future research in this area could lead to the synthesis of a diverse library of new compounds with unique properties.

Key areas for investigation include:

Derivatization of the Amino Group: Exploring a wide range of reactions to modify the amino group, such as N-alkylation, N-arylation, and acylation, to generate a variety of derivatives. These modifications can significantly impact the biological and material properties of the parent compound.

Transformations of the Amide Moiety: Investigating the reactivity of the amide bond towards reduction, rearrangement, or conversion to other functional groups. Such transformations would expand the synthetic utility of this compound as a building block.

Ring Functionalization: Exploring electrophilic aromatic substitution reactions to introduce additional functional groups onto the benzene ring. The directing effects of the existing amino and ethoxy groups will play a crucial role in the regioselectivity of these reactions.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. Advanced computational modeling will be instrumental in accelerating the discovery and design of new applications for this compound.

Future research directions in this domain include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum chemical methods to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity indices of this compound. These calculations can provide insights into its chemical behavior and guide the design of new reactions.

Molecular Docking Studies: If potential biological targets are identified, molecular docking simulations can be used to predict the binding affinity and interaction modes of this compound and its derivatives with these targets. This can aid in the rational design of new bioactive compounds.

Predictive Modeling of Material Properties: Using computational models to predict the properties of materials derived from this compound, such as the electronic and optical properties of polymers or the adsorption behavior on surfaces.

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | HOMO-LUMO gap, electrostatic potential, Fukui functions. |

| Molecular Docking | Prediction of binding to biological macromolecules. | Binding energy, interaction poses, identification of key residues. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of materials. | Conformational changes, diffusion coefficients, interaction energies. |

Integration into New Classes of Advanced Functional Materials

The structural features of this compound, including its aromatic core and reactive functional groups, make it a promising candidate for incorporation into advanced functional materials.

Emerging areas for exploration are:

Polymer Synthesis: Utilizing this compound as a monomer for the synthesis of novel polymers, such as polyamides or polyimides. The resulting polymers may exhibit interesting thermal, mechanical, and electronic properties.

Organic Electronics: Investigating the potential of this compound derivatives as components in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electronic properties of the molecule can be tuned through chemical modification.

Supramolecular Chemistry: Exploring the self-assembly of this compound and its derivatives through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined supramolecular architectures with unique functions.

Synergistic Studies Combining Synthesis, Characterization, and Computational Approaches

The most impactful future research on this compound will likely come from synergistic studies that integrate synthetic chemistry, advanced characterization techniques, and computational modeling. This multidisciplinary approach allows for a deeper understanding of the structure-property relationships and accelerates the development of new applications.

A proposed integrated workflow could involve:

Computational Design: Using computational methods to design novel derivatives of this compound with desired properties.

Efficient Synthesis: Synthesizing the designed compounds using optimized and efficient synthetic protocols.

Thorough Characterization: Characterizing the synthesized compounds using a suite of analytical techniques, including NMR, mass spectrometry, and X-ray crystallography, to confirm their structure and purity.

Property Evaluation: Evaluating the physical, chemical, and potentially biological properties of the new compounds.

Iterative Refinement: Using the experimental results to refine the computational models and design the next generation of improved compounds.

This iterative cycle of design, synthesis, and characterization, guided by computational insights, will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Amino-4-ethoxybenzamide to maximize yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-ethoxy-2-aminobenzoic acid derivatives with appropriate acylating agents under controlled conditions. A common approach is refluxing in absolute ethanol with catalytic glacial acetic acid to facilitate amide bond formation, as seen in analogous benzamide syntheses . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieving >95% purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures minimal byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) reveals characteristic peaks: δ 6.5–7.2 ppm (aromatic protons), δ 4.0 ppm (ethoxy –OCH₂CH₃), and δ 2.1 ppm (amide NH₂, exchangeable). ¹³C NMR confirms carbonyl (C=O at ~168 ppm) and ethoxy carbons .

- IR : Strong absorption bands at ~3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C–O–C ether) .